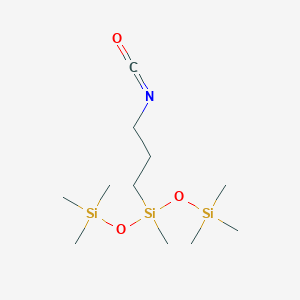

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is an organosilicon compound that features both isocyanate and silane functionalities. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane typically involves the reaction of 3-isocyanatopropyltrimethoxysilane with trimethylsilyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed in the presence of water or moisture to form silanols and trimethylsilanol.

Polymerization: The compound can participate in polymerization reactions to form siloxane-based polymers.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form urethanes.

Water: Hydrolyzes the trimethylsilyloxy groups to form silanols.

Major Products Formed

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

Silanols: Formed from the hydrolysis of trimethylsilyloxy groups.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Adhesives and Sealants | Acts as an adhesion promoter, improving bonding strength in various adhesive formulations. |

| Coatings | Enhances adhesion and durability of coatings applied to glass, metals, and ceramics. |

| Composite Materials | Functions as a coupling agent, enhancing mechanical properties of composites by improving interfacial bonding. |

| Rubber and Plastics | Used as a crosslinking agent in RTV (Room Temperature Vulcanizing) silicones to improve bonding with substrates. |

| Marine Applications | Incorporated into fouling-release coatings to enhance performance against marine biofouling. |

Adhesives and Sealants

In the adhesives and sealants industry, 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is utilized to improve adhesion to a variety of substrates, including metals and glass. Its ability to form strong chemical bonds enhances the durability and effectiveness of sealants used in construction and automotive applications .

Coatings

The compound is also employed in coatings to provide superior adhesion properties. It facilitates the bonding of coatings to inorganic surfaces, which is crucial for applications requiring high-performance protective layers . Research indicates that silanes like this one can significantly improve the resistance of coatings to environmental factors such as moisture and UV radiation .

Composite Materials

As a coupling agent, this silane enhances the mechanical properties of composite materials by improving the interfacial bonding between organic polymers and inorganic fillers. This application is particularly relevant in the production of fiberglass-reinforced plastics where increased strength and durability are required .

Rubber and Plastics

In rubber formulations, it acts as a crosslinking agent that enhances the bonding between rubber compounds and various substrates. This property is essential for applications where rubber components are exposed to harsh environmental conditions .

Marine Applications

The compound has been incorporated into marine antifouling coatings due to its ability to reduce biofouling by creating surfaces that are less conducive to organism attachment. Studies have shown that coatings modified with this silane exhibit improved resistance to barnacle settlement and microbial growth .

Case Studies

- Marine Antifouling Coatings : A study evaluated the effectiveness of silicone-based fouling-release coatings modified with this compound. The results demonstrated a significant reduction in biofilm formation compared to unmodified coatings, highlighting its potential for marine applications .

- Adhesive Formulations : Research conducted on adhesive formulations incorporating this silane showed improved tensile strength and adhesion performance when tested against standard benchmarks. The findings suggest that the incorporation of this silane can lead to more reliable adhesive products in industrial applications .

Wirkmechanismus

The mechanism of action of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane involves the reactivity of its isocyanate and silane groups. The isocyanate group can react with nucleophiles, leading to the formation of stable urea or urethane linkages. The silane groups can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive and coating properties. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Isocyanatopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsilyloxy groups.

3-Isocyanatopropyltriethoxysilane: Contains ethoxy groups instead of trimethylsilyloxy groups.

Trimethoxy[3-(methylamino)propyl]silane: Features a methylamino group instead of an isocyanate group.

Uniqueness

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is unique due to the presence of both isocyanate and trimethylsilyloxy groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .

Biologische Aktivität

3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane (CAS No. 165454-24-0) is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an isocyanate group and two trimethylsilyloxy substituents, which confer distinct chemical properties conducive to biological interactions.

Chemical Formula: C10H19N1O3Si2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, suggesting potential applications in antimicrobial coatings.

- Cytotoxic Effects: Preliminary studies indicate that the compound may induce cytotoxicity in specific cancer cell lines.

The biological activity of this silane compound is primarily attributed to its ability to interact with cellular components. The isocyanate functional group can react with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids. This modification can disrupt normal cellular functions, potentially resulting in cell death or inhibition of growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 85 |

| Escherichia coli | 100 | 78 |

Cytotoxicity Studies

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 65 |

| HeLa | 50 | 30 |

| MCF-7 | 10 | 70 |

| MCF-7 | 50 | 25 |

Eigenschaften

IUPAC Name |

3-isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NO3Si3/c1-16(2,3)14-18(7,15-17(4,5)6)10-8-9-12-11-13/h8-10H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVMHVCFYUSEGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCN=C=O)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NO3Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.